Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)11-9(15-3)6-5-7-10(11)17-12/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTYIQLNYBGSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236270 | |
| Record name | Ethyl 4-methoxy-3-methyl-2-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3781-71-3 | |
| Record name | Ethyl 4-methoxy-3-methyl-2-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3781-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methoxy-3-methyl-2-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations for Benzofuran 2 Carboxylate Scaffolds
Classical and Contemporary Approaches to the Benzofuran (B130515) Core Synthesis
The construction of the benzofuran core can be achieved through various synthetic routes, broadly categorized into intramolecular cyclization reactions, transition metal-catalyzed coupling reactions, and multi-component reactions. These approaches offer diverse pathways to access a wide range of substituted benzofurans.
Intramolecular cyclization is a fundamental strategy for the formation of the benzofuran ring, typically involving the formation of the C-O bond of the furan (B31954) ring from a suitably substituted phenolic precursor.
One notable method involves the base-promoted intramolecular cyclization of o-bromobenzylketones. researchgate.net This transition-metal-free approach utilizes potassium tert-butoxide to facilitate the cyclization, offering a straightforward route to substituted benzofurans with good yields and broad substrate tolerability. researchgate.net Another innovative approach is the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov Deprotonation of these sulfones with a strong base like lithium hexamethyldisilazide (LHMDS) initiates a cyclization cascade, which, after acidic workup involving dehydration and double bond isomerization, yields the benzofuran structure. nih.gov This method has been successfully applied to the synthesis of various substituted benzofurans. nih.gov
| Intramolecular Cyclization Method | Key Reagents | Substrate Type | General Notes |
| Base-Promoted Cyclization | Potassium tert-butoxide | o-Bromobenzylketones | A transition-metal-free method with good functional group tolerance. researchgate.net |
| Acyloxy Sulfone Cyclization | LHMDS, p-TsOH | Unsaturated acyloxy sulfones derived from phenols | Involves cyclization followed by acid-catalyzed dehydration and isomerization. nih.gov |
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Catalysts based on palladium, copper, and other metals have been extensively developed to facilitate the construction of the benzofuran ring with high efficiency and selectivity.
Palladium catalysts are highly versatile for forming the C-C and C-O bonds necessary for the benzofuran core. nih.gov A prominent strategy is the domino Sonogashira cross-coupling reaction followed by intramolecular cyclization. nih.govnih.gov This one-pot procedure typically involves the reaction of an o-iodophenol with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govrsc.org The initial Sonogashira coupling forms a 2-alkynylphenol intermediate, which then undergoes intramolecular cyclization to yield the benzofuran. nih.gov Palladium nanoparticles have also been employed as recyclable catalysts for this transformation under ambient conditions. organic-chemistry.orgresearchgate.net
Another powerful palladium-catalyzed approach involves C-H activation. nih.gov For instance, the reaction of 2-hydroxystyrenes with iodobenzenes in the presence of a palladium catalyst can proceed via a C-H activation/oxidation tandem reaction to afford 2-arylbenzofurans. rsc.org This method offers a direct way to form the C2-aryl bond of the benzofuran ring. rsc.org Furthermore, intramolecular C(sp³)–H and C(sp²)–H coupling of alkyl phenyl ethers has been achieved using palladium catalysis, providing a route to 2,3-dihydrobenzofurans. rsc.org
| Palladium-Catalyzed Method | Catalyst System | Starting Materials | Key Features |
| Domino Sonogashira/Cyclization | Pd(PPh₃)₂Cl₂/CuI | o-Iodophenols, Terminal alkynes | One-pot synthesis with high atom economy. nih.govnih.govrsc.org |
| C-H Activation/Oxidation | Pd(OAc)₂ | 2-Hydroxystyrenes, Iodobenzenes | Direct formation of 2-arylbenzofurans. rsc.org |
| Intramolecular Heck Reaction | Palladium catalyst | Alkenes and aryl halides | Involves oxidative addition followed by cyclization. nih.gov |
Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of benzofurans. nih.gov Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes is a notable one-pot procedure that uses molecular oxygen as the oxidant. rsc.org This method involves the sequential nucleophilic addition of a phenol (B47542) to an alkyne followed by an oxidative cyclization. rsc.org Copper-mediated oxidative annulation has also been reported between phenols and unactivated internal alkynes. rsc.org
Furthermore, copper catalysts can facilitate the cyclization of 2-haloaromatic ketones and the coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes to form the benzofuran ring. organic-chemistry.org One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst provide an efficient route to amino-substituted benzofurans. nih.gov
| Copper-Catalyzed Method | Catalyst/Reagents | Starting Materials | Key Features |
| Aerobic Oxidative Cyclization | Copper catalyst, O₂ | Phenols, Alkynes | Utilizes molecular oxygen as a green oxidant. rsc.org |
| Oxidative Annulation | Copper catalyst | Phenols, Unactivated internal alkynes | Involves reversible electrophilic carbocupration. rsc.org |
| One-Pot Synthesis | CuI | o-Hydroxy aldehydes, Amines, Alkynes | Efficient synthesis of amino-substituted benzofurans. nih.gov |
Besides palladium and copper, other transition metals like nickel and silver have emerged as effective catalysts for benzofuran synthesis. nih.gov Nickel catalysts can activate nucleophilic addition reactions within molecules to furnish benzofuran derivatives. nih.govacs.org For example, Ni(OTf)₂ in combination with a ligand like 1,10-phenanthroline (B135089) has been used to synthesize benzofurans in high yields. nih.govacs.org Nickel-catalyzed reductive ring-opening of benzofurans has also been explored, demonstrating the reversible nature of these cyclizations. acs.orgchinesechemsoc.org
Silver-mediated reactions have also been developed for benzofuran synthesis. nih.gov A sequential 5-endo-dig cyclization and [3+2] cycloaddition process has been proposed for the silver-mediated reaction between certain ortho-alkynylaromatics and methylene (B1212753) isocyanides to form benzofuran-pyrrole systems. nih.gov Silver salts, such as silver carbonate, have also been used for mild oxidative cyclization reactions to form related heterocyclic systems like benzoxazoles, suggesting their potential applicability in benzofuran synthesis under specific conditions. tandfonline.com
| Metal | Catalyst System | Reaction Type | General Notes |
| Nickel | Ni(OTf)₂ / 1,10-phenanthroline | Nucleophilic addition/cyclization | Provides activation for intramolecular nucleophilic attack. nih.govacs.org |
| Silver | Silver salts (e.g., AgNTf₂) | Cyclization/Cycloaddition | Can mediate sequential cyclization reactions. nih.govnih.gov |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step, minimizing waste and operational complexity. oup.comresearchgate.net Several MCRs have been developed for the synthesis of benzofuran derivatives.
One such approach is the cascade reaction for the synthesis of highly substituted 2,3-dihydrobenzofuran (B1216630) derivatives from salicylaldehydes, 1,3-dicarbonyl compounds, and an iodine source. oup.com A five-component reaction involving a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by Pd/Cu has been devised to create tetrazole-benzofuran hybrids. rsc.org Microwave-assisted multicomponent protocols have also been developed for the rapid synthesis of benzofuran-2-carboxamides from amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles, showcasing a fast and versatile method for generating libraries of these compounds. kcl.ac.uk
Chalcone (B49325) Rearrangement Strategies
The synthesis of benzofuran derivatives through chalcone rearrangement represents a versatile strategy. Chalcones, or 1,3-diaryl-2-propen-1-ones, can be derived from the condensation of aryl ketones and aromatic aldehydes. scienceopen.comresearchgate.net Specifically, 2-hydroxychalcones serve as key precursors for benzofuran synthesis.
This methodology allows for the selective synthesis of different benzofuran isomers by manipulating reaction conditions. rsc.orgresearchgate.net The process typically begins with the rearrangement of a protected 2-hydroxychalcone (B1664081) to form a 2,3-dihydrobenzofuran intermediate. rsc.orgnih.gov This intermediate can then be selectively transformed into various benzofuran isomers. For example, treatment with a weak acid can lead to 3-acylbenzofurans, while stronger acidic conditions in specific solvents can generate 3-formylbenzofurans. rsc.orgnih.gov This strategic approach highlights the utility of chalcone rearrangement in accessing diverse benzofuran cores. researchgate.net
Targeted Synthesis of Substituted Benzofuran-2-carboxylates
The synthesis of a specifically substituted molecule like Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate requires precise control over the introduction of each functional group. This involves regioselective reactions that place the methoxy (B1213986) and methyl groups at the desired positions and the formation of the ethyl carboxylate at position 2.
Regioselective Introduction of Methoxy Group (Position 4)
Achieving regioselective substitution on the benzofuran ring is a common challenge in synthetic strategies. For the introduction of a methoxy group at position 4, a common approach is to start with a phenol precursor that already contains the desired methoxy group at the meta-position relative to the hydroxyl group. For instance, a starting material like 3-methoxyphenol (B1666288) can be utilized. The subsequent cyclization to form the furan ring would then lead to a 4-methoxybenzofuran (B8762342) derivative.
Alternatively, methods for the direct synthesis of substituted benzofurans can be employed where the regioselectivity is controlled by the reaction conditions and catalysts. oregonstate.edunih.gov For example, a Diels-Alder based cascade reaction can be used to prepare benzofuranones with programmable substitution patterns, which can then be converted to the corresponding benzofurans. oregonstate.edu
Regioselective Introduction of Methyl Group (Position 3)
The introduction of a methyl group at the C3 position of the benzofuran ring can be achieved through various synthetic routes. One common method involves the cyclization of an α-aryloxy ketone. If the α-carbon of the ketone is substituted with a methyl group, this will result in a 3-methylbenzofuran (B1293835) upon cyclization.
Another strategy involves metal-catalyzed C-H functionalization. For example, palladium-catalyzed C-H arylation can be used to introduce substituents at the C3 position of a pre-formed benzofuran-2-carboxamide (B1298429) scaffold. nih.gov While this example focuses on aryl groups, similar principles can be applied for alkylation.
The following table summarizes different catalysts and conditions used in benzofuran synthesis that can influence regioselectivity.
| Catalyst System | Reaction Type | Key Features |
| Palladium(II) acetate (B1210297) / Silver acetate | C-H Arylation | Directs functionalization to the C3 position of 8-aminoquinoline-functionalized benzofuran-2-carboxamides. nih.gov |
| Copper(I) iodide / Palladium complexes | Sonogashira Coupling/Cyclization | Couples terminal acetylenes with o-hydroxy aryl halides to form the benzofuran ring. rsc.org |
| Rhodium complexes | C-H Activation/Annulation | Catalyzes the reaction between phenols and alkynes to form substituted benzofurans. mdpi.com |
| Gold(I) complexes | Cycloisomerization | Catalyzes the cyclization of 2-(iodoethynyl)aryl esters to yield 3-iodo-2-acyl benzofurans. organic-chemistry.org |
| Titanium tetrachloride | Friedel-Crafts Alkylation/Cyclodehydration | Promotes the direct reaction of phenols and α-haloketones to regioselectively form benzofurans. nih.govresearchgate.net |
Esterification and Functional Group Interconversion Strategies for the Carboxylate Moiety
The ethyl carboxylate group at the C2 position is a common feature in many benzofuran derivatives. The synthesis of this moiety typically involves two main approaches:
Direct construction of the ester during cyclization: Many synthetic methods for benzofurans, such as those starting from β-keto esters, directly yield a benzofuran with a carboxylate group at the C2 position. organic-chemistry.org
Esterification of a carboxylic acid: A benzofuran-2-carboxylic acid precursor can be synthesized first, followed by a standard esterification reaction. beilstein-journals.org This can be achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) or by converting the carboxylic acid to an acyl chloride followed by reaction with ethanol. google.com
Functional group interconversion allows for the modification of the ester. For instance, the ethyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to other derivatives like amides. nih.govchemrxiv.org Transamidation procedures have also been developed to directly convert one type of amide to another, offering a versatile route to a variety of carboxamide derivatives. nih.gov
Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of benzofurans often involves complex catalytic cycles and reaction pathways.
Proposed Reaction Pathways and Catalytic Cycles
The synthesis of benzofuran scaffolds can proceed through various mechanisms depending on the chosen methodology.
Chalcone Rearrangement: The mechanism for forming benzofurans from 2-hydroxychalcones under acidic conditions involves the transformation of a 2,3-dihydrobenzofuran intermediate. Under weakly acidic conditions, aromatization occurs through methanol (B129727) elimination to yield 3-acylbenzofurans. In contrast, under specific conditions with a solvent like (CF₃)₂CHOH and p-TsOH, a diprotonated intermediate is formed, which is stabilized by the solvent. This intermediate undergoes a ring opening of the tetrahydrofuran (B95107) (THF) moiety, followed by ring-closure at the ketone, aromatization, and hydrolysis to selectively generate 3-formylbenzofurans. nih.gov
Palladium and Copper-Catalyzed Synthesis: In Sonogashira coupling reactions between terminal alkynes and iodophenols, a catalytic cycle involving both palladium and copper is proposed. acs.orgnih.gov The palladium catalyst facilitates the oxidative addition to the iodophenol and the subsequent transmetalation with the copper acetylide. Reductive elimination then forms the coupled product, which undergoes intramolecular cyclization to yield the benzofuran.
Rhodium-Catalyzed Synthesis: Rhodium-mediated catalysis can be used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. The proposed mechanism involves the rhodium catalyst activating the C-H bond, followed by a series of steps leading to the formation of the benzofuran skeleton. acs.orgnih.gov
Acid-Catalyzed Cyclodehydration: In reactions like the one-pot synthesis from phenols and α-haloketones promoted by a Lewis acid such as titanium tetrachloride, the proposed mechanism involves an initial Friedel–Crafts type alkylation. An oxy-allyl cation is generated from the α-haloketone, which then reacts with the phenol. The resulting intermediate undergoes intramolecular cyclodehydration, facilitated by the Lewis acid, to form the final benzofuran product. nih.gov
Identification and Characterization of Reaction Intermediates
The synthesis of benzofuran scaffolds, including this compound, often proceeds through various transient species whose identification is key to understanding reaction mechanisms and optimizing conditions. Mechanistic studies have revealed several key types of intermediates depending on the synthetic route.
In acid-catalyzed cyclization reactions, particularly those involving acetal (B89532) precursors, the initial step involves protonation followed by the elimination of an alcohol molecule (e.g., methanol) to form a reactive oxonium ion intermediate. wuxiapptec.com This electrophilic species is then attacked by the nucleophilic phenyl ring to initiate cyclization. wuxiapptec.com The stability and electronic properties of this oxonium ion are crucial in determining the regioselectivity of the ring-closure. wuxiapptec.com
For syntheses starting from 1-(2-hydroxyphenyl)-2-chloroethanones and Grignard reagents, alkoxide intermediates are generated. organic-chemistry.org These alkoxides can then undergo one of two pathways: a direct cyclization and dehydration sequence to form 3-substituted benzofurans, or a organic-chemistry.orgnih.gov-aryl migration to yield 2-substituted benzofurans. organic-chemistry.org Base-catalyzed condensations of o-hydroxyphenones with 1,1-dichloroethylene proceed via chloromethylene furan intermediates, which are labile and rearrange under mild acidic conditions. organic-chemistry.org
In modern transition-metal-catalyzed reactions, the intermediates are often organometallic complexes. For instance, in palladium-catalyzed C–H activation/arylation reactions utilizing an 8-aminoquinoline (B160924) (8-AQ) directing group, the mechanism is proposed to involve the formation of a five-membered palladacycle . mdpi.com This intermediate forms after the initial coordination of the palladium catalyst and subsequent C-H activation, setting the stage for oxidative addition of an aryl halide and subsequent reductive elimination to form the C-C bond. mdpi.com Similarly, platinum-catalyzed reactions can involve an allyl cation generated after the nucleophilic attack by a heteroatom on a platinum-activated alkyne. nih.gov
Role of Specific Catalysts and Ligands in Reaction Selectivity
The choice of catalyst and associated ligands is paramount in controlling the selectivity and efficiency of benzofuran-2-carboxylate synthesis. Different metals and ligand systems can direct the reaction towards specific isomers (regioselectivity) or stereochemical outcomes.
Palladium catalysts are widely used, often in combination with phosphine (B1218219) ligands. For example, a palladium-dihydroxyterphenylphosphine (Cy-DHTP) catalyst system enables a one-pot synthesis of disubstituted benzofurans from 2-chlorophenols and alkynes. organic-chemistry.org In C-H arylation reactions, the combination of a palladium source like Pd(OAc)2 with ligands such as 2,2'-bipyridine (B1663995) (bpy) is effective. nih.gov The directing group itself, such as 8-aminoquinoline, acts as an internal ligand to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. mdpi.com
Copper catalysts, often used in iodide or bromide salt forms (CuI, CuBr), are effective for coupling reactions, such as the reaction of o-iodophenols with β-keto esters or terminal alkynes with N-tosyl-hydrazones. organic-chemistry.orgnih.gov These reactions typically proceed without the need for complex ligands, making them economically attractive. nih.gov
Other transition metals also play significant roles. Indium(III) halides have been shown to catalyze the hydroalkoxylation of o-alkynylphenols with high 5-endo-dig regioselectivity. nih.gov Nickel catalysts offer an affordable and environmentally compatible alternative for intramolecular nucleophilic additions of aryl halides to ketones. organic-chemistry.orgthieme.de Rhodium-based catalysts have been employed for multicomponent syntheses, showcasing their utility in constructing complex benzofuran structures. acs.org
The catalyst system can be tuned to achieve divergent outcomes from the same starting materials. In certain [3+2] annulation reactions, the configuration of a dipeptide phosphine catalyst can be selected to favor the formation of one regioisomer over another, demonstrating a high level of catalyst-controlled regioselectivity. researchgate.net
| Catalyst System | Ligand(s) | Reaction Type | Role in Selectivity |
| Palladium (Pd) | |||
| Pd(OAc)₂ | 8-Aminoquinoline (Directing Group) | C-H Arylation | Directs catalyst to C3 position for high regioselectivity. mdpi.com |
| Pd Nanoparticles | None | Sonogashira Cross-Coupling | Enables reaction under ambient conditions. organic-chemistry.org |
| Pd/C | None | Oxidative Cyclization | Promotes cyclization of o-allylphenols; catalyst is recyclable. nih.gov |
| Copper (Cu) | |||
| CuI | None | Domino C-C/C-O Formation | Catalyzes coupling of 1-bromo-2-iodobenzenes with β-keto esters. organic-chemistry.org |
| CuBr | None | Coupling/Cyclization | Facilitates reaction between terminal alkynes and N-tosyl-hydrazones. nih.gov |
| Indium (In) | |||
| InI₃ | None | Hydroalkoxylation | Promotes 5-endo-dig cyclization of o-alkynylphenols. nih.gov |
| Nickel (Ni) | |||
| Ni Catalyst | Not specified | Intramolecular Nucleophilic Addition | Enables formation of benzofurans from substrates with various electronic groups. organic-chemistry.orgthieme.de |
Green Chemistry Principles in Benzofuran Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzofuran derivatives to minimize environmental impact, reduce costs, and improve safety. This involves the use of eco-friendly solvents, the development of catalyst systems that can be recycled, and the design of synthetic routes with high atom economy and process efficiency. primescholars.com
Application of Eco-Friendly Solvents (e.g., Deep Eutectic Solvents)
A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives. nih.gov Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents for benzofuran synthesis. acs.orgrsc.org DESs are mixtures of two or more components (typically a quaternary ammonium (B1175870) salt and a hydrogen bond donor) that form a eutectic with a melting point much lower than the individual components. ua.pt They are valued for their low volatility, low toxicity, biodegradability, and ability to dissolve a wide range of chemicals. rsc.orgua.pt
One notable application is the one-pot, three-component synthesis of 3-aminobenzofuran derivatives using a copper iodide catalyst in a choline (B1196258) chloride-ethylene glycol (ChCl:EG) based DES. acs.orgresearchgate.net This approach not only provides an eco-friendly reaction medium but also can lead to high yields of the target molecules. acs.org The use of DESs aligns with green chemistry principles by reducing pollution and simplifying reaction procedures. nih.gov
Development of Recyclable Catalyst Systems
Heterogeneous catalysts are a prime example. Palladium on carbon (Pd/C) is a commercially available, stable, and sustainable catalyst used for converting substituted allyl-phenols into benzofurans. nih.gov A major advantage of Pd/C is its easy removal from the reaction mixture by simple filtration, allowing it to be recycled for multiple reaction cycles without a significant loss of activity. nih.gov
Another strategy involves the use of palladium nanoparticles. These nanoparticles can be prepared to catalyze one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions and can be effectively recycled and reused. organic-chemistry.org The development of such recyclable systems is a crucial step towards more economically and environmentally viable chemical manufacturing. nih.gov
Atom Economy and Process Efficiency in Benzofuran Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Syntheses with high atom economy are inherently less wasteful.
Several modern synthetic methods for benzofurans are designed with high atom economy in mind. For example, the metal-free [3+2] annulation of phenols with propargylic alcohols to generate benzofurans is a highly atom-economical process where most atoms from the reactants are utilized in the final product. nih.gov Similarly, transition metal-catalyzed hydroalkoxylation of alkynes is an addition reaction that provides a reliable and atom-efficient method for synthesizing C2-substituted benzofurans from o-alkynylphenols. nih.gov
Reactivity of the Carboxylate Group
The ethyl ester functionality at the C-2 position is a key handle for introducing structural diversity. Standard transformations of this carboxylate group, such as hydrolysis, amidation, and transesterification, provide straightforward access to a variety of derivatives with modified properties.
Hydrolysis to Benzofuran-2-carboxylic Acids
The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 4-methoxy-3-methylbenzofuran-2-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) in a suitable solvent such as ethanol, followed by acidification. This hydrolysis is a fundamental step in creating derivatives where a carboxylic acid functionality is desired, which can then be used in further synthetic manipulations, such as the formation of acid chlorides or participation in coupling reactions.
A similar hydrolysis has been reported for N-(quinolin-8-yl)benzofuran-2-carboxamides, which can be converted to the corresponding carboxylic acids in good yield using sodium hydroxide in ethanol, highlighting the feasibility of this transformation on the benzofuran-2-carboxylate system. researchgate.net
Amidation and Transesterification Reactions for Scaffold Diversification
The ethyl carboxylate group is amenable to both amidation and transesterification reactions, providing pathways to a broad range of amides and alternative esters.
Amidation can be achieved by reacting the parent ester with a primary or secondary amine. This reaction can be facilitated by converting the ester to the more reactive acyl chloride or by direct aminolysis, often requiring heat or catalysis. A more sophisticated approach for diversification involves a two-step, one-pot transamidation procedure. This has been demonstrated on related benzofuran-2-carboxamides and can be adapted for the ethyl ester. The process involves an initial activation step, for example with di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), followed by aminolysis with the desired amine. researchgate.net This method allows for the introduction of a wide variety of amine fragments, significantly expanding the chemical space accessible from the parent ester.
Transesterification , the conversion of one ester to another, can be performed under either acidic or basic conditions. nih.gov For instance, reacting this compound with a different alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., sodium alkoxide) will lead to the corresponding new ester. nih.gov To drive the equilibrium towards the product, the alcohol reactant is often used in large excess or as the solvent. researchgate.netresearchgate.net
| Reaction | Reagents and Conditions | Product Type |
| Hydrolysis | 1. NaOH, EtOH/H₂O2. H₃O⁺ | 4-methoxy-3-methylbenzofuran-2-carboxylic acid |
| Amidation | R¹R²NH, heat or catalyst | 4-methoxy-3-methylbenzofuran-2-carboxamide |
| Transamidation | 1. (Boc)₂O, DMAP2. R¹R²NH | 4-methoxy-3-methylbenzofuran-2-carboxamide |
| Transesterification | R'OH, acid or base catalyst | Ethyl ester exchanged for R' ester |
Reactivity of the Benzofuran Ring System
The benzofuran ring of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The benzene (B151609) moiety and the furan ring exhibit distinct reactivities, which can be exploited for selective functionalization.
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzene portion of the benzofuran ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the fused furan ring, the methoxy group at C-4, and the alkyl group at C-3. The directing effects of these substituents will govern the regioselectivity of incoming electrophiles.
The methoxy group is a strong activating group and an ortho, para-director. wikipedia.orgelsevierpure.com The fused furan ring can also be considered an activating group that directs to its ortho and para positions. The methyl group at C-3 has a weaker activating effect. Considering the positions on the benzene ring (C-5, C-6, and C-7), the C-5 position is ortho to the strongly activating methoxy group. The C-7 position is also ortho to the furan oxygen. Therefore, electrophilic substitution is most likely to occur at the C-5 or C-7 positions. Steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.
Reactions such as nitration, halogenation, Friedel-Crafts acylation, and formylation (e.g., Vilsmeier-Haack reaction) are expected to proceed on this activated ring system. The Vilsmeier-Haack reaction, which uses a substituted formamide (B127407) and phosphorus oxychloride, is particularly effective for the formylation of electron-rich arenes. wikipedia.orgijpcbs.comorganic-chemistry.org
Nucleophilic Substitution Reactions on Substituted Benzofurans
Nucleophilic aromatic substitution on the benzofuran ring system is generally challenging unless the ring is activated by strong electron-withdrawing groups, which is not the case for this compound. umich.edu The electron-rich nature of the ring system disfavors the addition of nucleophiles. Therefore, direct displacement of substituents on the benzene or furan ring by nucleophiles is not a facile process. However, palladium-catalyzed cross-coupling reactions, which can be viewed as formal nucleophilic substitutions, are a viable alternative for introducing new functionalities.
Directed C-H Functionalization for Advanced Derivatization
A powerful strategy for the selective modification of the benzofuran scaffold is directed C-H functionalization. This approach utilizes a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.
For benzofuran systems, the carboxylate group at C-2 can be converted into a directing group, such as an 8-aminoquinoline (AQ) amide. This has been shown to effectively direct palladium catalysis to the C-3 position of the furan ring, allowing for the introduction of various aryl and heteroaryl substituents with high efficiency. researchgate.net This C-H arylation proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the palladium catalyst to the directing group. researchgate.net This methodology provides a highly modular route to elaborate benzofuran-2-carboxamide derivatives. researchgate.netrsc.org Cobalt-catalyzed C-H functionalization has also been reported as a method to construct and functionalize benzofuran rings. nih.gov
| Functionalization Strategy | Position | Reagents and Conditions | Outcome |
| Electrophilic Aromatic Substitution | C-5 or C-7 | Electrophile (e.g., HNO₃/H₂SO₄, Br₂, AcCl/AlCl₃) | Introduction of an electrophile on the benzene ring |
| Directed C-H Arylation | C-3 | 1. Conversion to 8-aminoquinoline amide2. Aryl iodide, Pd(OAc)₂, AgOAc | Arylation of the furan ring at the C-3 position |
Chemical Reactivity and Derivatization Strategies for this compound
The synthetic versatility of the benzofuran scaffold, a core structure present in many biologically active compounds, allows for extensive chemical modification. nih.govscienceopen.com this compound serves as a key intermediate for derivatization, enabling the exploration of its chemical space for various applications, particularly in the development of new therapeutic agents. Strategies for its modification focus on several key reactive sites within the molecule, including the methyl group at position 3 and the aromatic rings.
Advanced Spectroscopic and Computational Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR for Core Structure and Substituent Identification
¹H NMR spectroscopy would be utilized to identify the number and environment of protons in the molecule. The expected signals would correspond to the aromatic protons on the benzofuran (B130515) ring, the methyl group at position 3, the methoxy (B1213986) group at position 4, and the ethyl group of the ester at position 2. The chemical shifts (δ, in ppm), integration values, and coupling constants (J, in Hz) would provide crucial information about the connectivity of the protons.
¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons of the benzofuran core, the methyl carbon, the methoxy carbon, and the two carbons of the ethyl group.
A hypothetical data table for these analyses would look as follows, but requires experimental data for completion:
Table 1: Hypothetical ¹H and ¹³C NMR Data for Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| H-5 | - | - | - | - | Ar-H |
| H-6 | - | - | - | - | Ar-H |
| H-7 | - | - | - | - | Ar-H |
| OCH₂CH₃ | - | - | - | - | Ethyl |
| OCH₂CH₃ | - | - | - | - | Ethyl |
| OCH₃ | - | - | - | - | Methoxy |
| CH₃ | - | - | - | - | Methyl |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | |||
| C=O | - | Ester | |||
| C-2 | - | Benzofuran | |||
| C-3 | - | Benzofuran | |||
| C-3a | - | Benzofuran | |||
| C-4 | - | Benzofuran | |||
| C-5 | - | Benzofuran | |||
| C-6 | - | Benzofuran | |||
| C-7 | - | Benzofuran | |||
| C-7a | - | Benzofuran | |||
| OCH₂CH₃ | - | Ethyl | |||
| OCH₂CH₃ | - | Ethyl | |||
| OCH₃ | - | Methoxy | |||
| CH₃ | - | Methyl |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Analysis
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, between the aromatic protons on the benzene (B151609) ring and within the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This would be critical for confirming the placement of the substituents, for example, by observing correlations from the methoxy protons to the C-4 carbon, and from the methyl protons to the C-3 and C-2 carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact molecular weight of the compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₁₃H₁₄O₄).
Table 2: Hypothetical HRMS Data
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | - | - |
| [M+Na]⁺ | - | - |
Interpretation of Fragmentation Patterns for Structural Confirmation
Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry would generate a characteristic fragmentation pattern. The analysis of these fragments would provide further confirmation of the molecular structure. Expected fragmentation pathways could include the loss of the ethoxy group from the ester, cleavage of the ester group, and loss of a methyl radical from the methoxy or methyl group.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations would include:
A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester.
Absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching of the aromatic ring.
C-O stretching bands for the ether and ester linkages.
C-H stretching and bending vibrations for the aromatic, methyl, and ethyl groups.
Table 3: Hypothetical IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1250, ~1050 | Strong | C-O stretch (Ether, Ester) |
| ~2980, ~2850 | Medium | C-H stretch (Aliphatic) |
| ~3050 | Weak | C-H stretch (Aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands corresponding to the electronic transitions within the benzofuran chromophore. The position of the absorption maxima (λmax) would be influenced by the methoxy and ester substituents on the aromatic system.
Table 4: Hypothetical UV-Vis Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | - | - |
| - | - |
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data
A comprehensive article detailing the advanced spectroscopic and computational characterization of this compound, as per the specified scientific outline, cannot be generated at this time. Extensive searches for published research and data on this specific chemical compound have yielded no specific results for the requested analyses.
The required experimental and theoretical data, including Fourier Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, X-ray crystallography, and computational chemistry studies (Density Functional Theory, Frontier Molecular Orbital analysis, and Molecular Electrostatic Surface Potential mapping), appear to be absent from the public scientific literature. While research exists for structurally related benzofuran derivatives and other carboxylates, the explicit instructions to focus solely on this compound prevent the use of analogous data, which would be scientifically inaccurate and speculative.
Generating a scientifically accurate and informative article necessitates concrete data from dedicated studies on the target molecule. Without access to such primary research, any attempt to populate the requested sections would fall short of the required standards of accuracy and detail.
Therefore, until research focusing on the spectroscopic and computational properties of this compound is published and made publicly available, the creation of the requested detailed article is not feasible.
Computational Chemistry Approaches
Molecular Dynamics Simulations for Conformational Landscape and Ligand-Target Interactions
Currently, there is a notable absence of specific molecular dynamics (MD) simulations in published literature for this compound. While MD simulations are a powerful tool for exploring the conformational landscape and dynamic interactions of small molecules with biological targets, research focusing on this particular benzofuran derivative is not yet available.
In principle, MD simulations could provide significant insights into the behavior of this compound in a simulated biological environment. Such studies would typically involve:
Conformational Analysis: Determining the most stable three-dimensional structures of the molecule and the energy barriers between different conformations. This is crucial for understanding how the molecule might present itself to a biological receptor.
Solvation Effects: Simulating the interaction of the molecule with water or other solvents to understand its solubility and how the solvent might influence its shape and flexibility.
Ligand-Target Binding: If a biological target were identified, MD simulations could model the process of the molecule binding to the active site. This would allow for the calculation of binding free energies, providing a quantitative measure of the affinity and stability of the interaction. Key amino acid residues involved in the binding could also be identified.
While studies on other benzofuran derivatives have utilized MD simulations to understand their interaction with targets like enzymes and proteins, this specific data for this compound remains to be generated by the scientific community.
In Silico Modeling for Mechanistic Insights into Biological Activity
Similar to the lack of molecular dynamics data, specific in silico modeling studies aimed at elucidating the mechanistic insights into the biological activity of this compound are not found in the current body of scientific literature.
In silico modeling, which encompasses a range of computational methods, is instrumental in predicting the biological effects of a compound and understanding its mechanism of action. For a molecule like this compound, these studies could include:
Molecular Docking: This technique would predict the preferred binding orientation of the molecule to a specific biological target. The docking score would provide an estimation of the binding affinity. This is a common first step in virtual screening and lead optimization.
Quantitative Structure-Activity Relationship (QSAR): If a series of related benzofuran derivatives with known biological activities were available, a QSAR model could be developed. This model would correlate the structural features of the molecules with their activity, allowing for the prediction of the activity of new compounds and highlighting key structural motifs for biological effect.
Pharmacophore Modeling: This would involve identifying the essential three-dimensional arrangement of chemical features of the molecule that are responsible for its biological activity. This model could then be used to search for other molecules with similar features.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This is vital in the early stages of drug discovery to assess the druglikeness of a compound.
Although the broader class of benzofurans has been the subject of numerous in silico studies, demonstrating their potential as anticancer, antimicrobial, and anti-inflammatory agents through interactions with various enzymes and receptors, the specific mechanistic details for this compound are yet to be computationally explored and published. The application of the aforementioned in silico techniques would be a valuable next step in characterizing the potential biological profile of this compound.
Mechanistic Biological Investigations of Benzofuran 2 Carboxylate Derivatives in Vitro Focus
Enzyme Inhibition and Mechanistic Pathways (In Vitro)
Benzofuran-2-carboxylate derivatives have been the subject of numerous studies to determine their potential as enzyme inhibitors. These in vitro investigations have identified several key enzymes that are significantly affected by this class of compounds.
The inhibitory activity of benzofuran-2-carboxylate derivatives has been evaluated against several kinases that play crucial roles in cell cycle regulation and angiogenesis. For instance, certain novel benzofuran (B130515) derivatives have demonstrated inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Studies have also explored their potential to inhibit Pim-1, a serine/threonine kinase involved in cell survival and proliferation, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis.
Beyond kinases, the inhibitory potential of benzofuran-2-carboxylate derivatives extends to other critical enzymes. N-Myristoyltransferase, an enzyme involved in protein N-myristoylation which is crucial for the function of many signaling proteins, has been identified as a target.
Some benzofuran derivatives have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Additionally, the inhibition of carbonic anhydrase, a family of enzymes involved in various physiological processes including pH regulation, has been explored. Farnesyltransferase, an enzyme that plays a critical role in the post-translational modification of proteins involved in signal transduction, has also been a target of interest for benzofuran-based inhibitors.
Cellular Pathway Modulation and Mechanistic Effects (In Vitro)
The enzymatic inhibitory activities of benzofuran-2-carboxylate derivatives translate into significant effects on cellular pathways, including those governing cell cycle progression and apoptosis.
The anti-proliferative effects of certain benzofuran-2-carboxylate derivatives have been linked to their ability to induce cell cycle arrest. For example, some derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. This arrest is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases.
A significant mechanism through which benzofuran-2-carboxylate derivatives exert their cytotoxic effects is the induction of apoptosis. Studies have shown that these compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.
One of the key biochemical events in apoptosis is the activation of caspases, a family of cysteine proteases. Treatment with certain benzofuran derivatives has been shown to lead to the cleavage and activation of executioner caspases such as caspase-3. Furthermore, the induction of apoptosis by these compounds has been associated with an increase in the production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage.
The cellular effects of benzofuran-2-carboxylate derivatives are also mediated by their influence on key signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in inflammation and cell survival, has been identified as a target. Some benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of its downstream target genes.
The mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival, is another pathway modulated by these compounds. Inhibition of the mTOR pathway by benzofuran derivatives can lead to a decrease in protein synthesis and cell growth.
Inhibition of Protein Polymerization (e.g., Tubulin)
The inhibition of protein polymerization, particularly that of tubulin, is a significant mechanism for the anticancer activity of many heterocyclic compounds. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Several studies have highlighted the potential of benzofuran derivatives to interfere with tubulin polymerization.
Although no specific data exists for Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate, related benzofuran structures have been identified as inhibitors of tubulin polymerization. For instance, certain benzofuran derivatives have been shown to interact with the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics. This interaction is often driven by specific structural features on the benzofuran scaffold. Molecular docking studies on some benzofuran derivatives have revealed that they can occupy the hydrophobic pocket of the colchicine-binding site, interacting with key amino acid residues.
Mechanistic studies on active benzofuran compounds have demonstrated that they can induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines, consistent with the effects of tubulin polymerization inhibitors. For example, a study on novel benzofuran and indole (B1671886) derivatives identified a compound that showed good inhibition of tubulin polymerization, leading to the disruption of mitotic spindle formation.
It is important to note that these findings are for other benzofuran derivatives and not for this compound. Therefore, while the benzofuran-2-carboxylate scaffold has the potential to be developed into tubulin polymerization inhibitors, experimental validation for this specific compound is required.
Receptor Binding and Ligand-Receptor Interaction Studies (In Vitro)
The interaction of small molecules with specific receptors is a cornerstone of pharmacology. Benzofuran derivatives have been investigated for their binding affinity to various receptors, including the estrogen receptor and calcium channels.
Estrogen Receptor: The estrogen receptor (ER) is a key target in the treatment of hormone-dependent breast cancers. Several benzofuran-based compounds have been designed and evaluated as selective estrogen receptor modulators (SERMs). A docking study of a novel series of benzofuran derivatives with ERα was conducted to explore their potential as anti-breast cancer agents. These studies suggest that the benzofuran scaffold can serve as a template for the development of new ER inhibitors. While some derivatives have shown promising activity against estrogen receptor-dependent breast cancer cell lines, there is no specific data available regarding the affinity of this compound for the estrogen receptor.
Calcium Channels: Calcium channel blockers are a class of drugs used to treat various cardiovascular conditions. Some benzofuran derivatives have been investigated for their calcium antagonistic activity. For example, the benzofuran derivative piprofurol (B1677954) has been shown to inhibit calcium-induced contractions in isolated potassium-depolarized preparations of rat aorta, suggesting it acts as a calcium channel blocker. However, the activity of this compound on calcium channels has not been reported.
Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein's active site. This method is instrumental in understanding ligand-protein interactions and in the rational design of new drugs. Numerous molecular docking studies have been performed on benzofuran derivatives to elucidate their binding mechanisms with various protein targets.
For instance, docking studies of benzofuran derivatives designed as tubulin inhibitors have shown that these molecules can fit into the colchicine binding site of tubulin. These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. Similarly, docking studies of benzofuran derivatives with the estrogen receptor have been performed to predict their binding modes and to guide the synthesis of more potent inhibitors.
While these studies provide valuable insights into how the benzofuran scaffold can interact with biological macromolecules, no specific molecular docking or interaction analysis has been published for this compound. Such studies would be necessary to predict its potential biological targets and to understand its mechanism of action at a molecular level.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights
SAR and QSAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies provide insights into the pharmacophore, which is the arrangement of molecular features necessary for biological activity, and can guide the design of more potent and selective compounds.
SAR studies on various series of benzofuran derivatives have revealed key structural features that are important for their biological activities. For example, in the context of anticancer activity, substitutions at the C-2 and C-3 positions of the benzofuran ring have been shown to be critical. Earlier SAR studies on benzofuran derivatives found that ester or heterocyclic ring substitutions at the C-2 position were crucial for the compounds' cytotoxic activity. materialsciencejournal.org The nature of the substituent at the C-3 position also significantly influences the activity.
For benzofuran derivatives acting as tubulin inhibitors, the presence of a trimethoxyphenyl group, similar to that found in colchicine and combretastatins, is often a key feature for potent activity. The position and nature of substituents on the benzofuran ring can modulate the potency and selectivity of these compounds.
Again, it is crucial to emphasize that these SAR insights are derived from studies on various benzofuran derivatives, and specific SAR studies for this compound are not available.
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the molecular properties that are important for a specific biological effect.
Several QSAR studies have been conducted on benzofuran derivatives for various biological activities, including anticancer and antioxidant effects. These studies typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model. For example, a QSAR study on benzofuran and indole derivatives was used to predict new compounds as histone lysine (B10760008) methyl transferase inhibitors. Another study focused on developing a 3D-QSAR model for dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors.
These models, once validated, can be powerful tools in the drug discovery process, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. However, no specific QSAR models have been developed for the mechanistic actions of this compound. The development of such a model would require a dataset of structurally related compounds with measured biological activity for the mechanism of interest.
Potential Applications and Future Research Directions
Applications as Biochemical Probes in Biological Systems
Benzofuran (B130515) derivatives are recognized for their potential as photochemical and fluorescent probes for investigating biological systems. nih.govafricaresearchconnects.com Their unique photochemical properties can be leveraged to enhance the understanding of various biological processes. africaresearchconnects.com Specifically designed benzofuran compounds can serve as tools to selectively interact with and monitor biological targets in real-time, offering valuable insights into cellular dynamics, metabolic pathways, and cellular responses to stimuli. africaresearchconnects.com The fluorescence and high quantum yield of certain derivatives make them suitable for these applications. nih.gov Future research could focus on tailoring the structure of Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate to optimize its photophysical properties, such as solvatochromism, for use as a selective biochemical probe. nih.gov
Explorations in Materials Science for Benzofuran-based Compounds
In materials science, benzofuran derivatives are explored for their advantageous electrochemical behavior, thermal stability, and light-emitting properties. nih.gov Compounds with a benzofuran core have been identified as useful for applications in organic light-emitting diodes (OLEDs) due to their hole-transporting capabilities and potential for blue-light emission. nih.gov Furthermore, derivatives incorporating thiophene (B33073) rings have been instrumental in the development of highly efficient organic photovoltaics and field-effect transistors. acs.org The structural characteristics of this compound could serve as a foundational element for designing novel organic materials with tailored electronic and optical properties for advanced technological applications.
Development of Advanced Synthetic Methodologies for Enhanced Molecular Complexity and Diversity
The synthesis of the benzofuran nucleus is a well-explored area of organic chemistry, with numerous methodologies developed to create diverse derivatives. acs.org Advanced synthetic strategies often employ transition-metal catalysis to construct the benzofuran ring system efficiently. acs.org Palladium- and copper-based catalysts are frequently used in coupling and cyclization reactions to afford substituted benzofurans in good to excellent yields. acs.orgnih.gov Other innovative methods include iodine(III)-catalyzed oxidative cyclization and metal-free cyclizations mediated by hypervalent iodine reagents. nih.govorganic-chemistry.org The development of these methodologies allows for the creation of complex benzofuran derivatives, enabling the exploration of structure-activity relationships and the fine-tuning of molecular properties for specific applications. nih.govrsc.org
Table 1: Selected Catalytic Systems for Benzofuran Synthesis
| Catalytic System | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Oxidative Cyclization | o-alkenylphenols | nih.gov |
| Copper Iodide (CuI) | Hydration/Annulation | 2-fluorophenylacetylene derivatives | nih.gov |
| (Diacetoxyiodo)benzene [PhI(OAc)2] | Oxidative Cyclization | 2-hydroxystilbenes | nih.govorganic-chemistry.org |
Identification and Validation of Novel Biological Targets for Therapeutic Exploration
Benzofuran derivatives exhibit a vast spectrum of biological activities, making them compelling scaffolds for drug discovery. nih.govrsc.orgrsc.org These compounds have been investigated for their potential as antibacterial, antifungal, antitumor, antiviral, and anti-inflammatory agents. nih.govnih.govrsc.org For instance, certain synthetic benzofurans have shown significant cytotoxic activity against various human cancer cell lines. researchgate.netresearchgate.net The broad bioactivity suggests that these compounds interact with multiple biological targets. Future research will focus on identifying the specific enzymes, receptors, or cellular pathways that this compound and related compounds modulate. Validating these novel targets is a critical step toward developing new therapeutic agents for a range of diseases, from infectious diseases to cancer. nih.govrsc.org
Continued Emphasis on Sustainable and Efficient Chemical Syntheses
Modern organic synthesis places a strong emphasis on sustainability and efficiency. The development of "green" chemical processes for synthesizing benzofurans is an active area of research. chemistryviews.org This includes the use of environmentally benign solvents, such as deep eutectic solvents, and catalysts that are low-cost, stable, and recyclable. acs.org Palladium on carbon (Pd/C) is one such catalyst that is noted for its stability, ease of removal via filtration, and reusability for multiple reaction cycles. nih.govchemistryviews.org The goal is to develop protocols that not only provide high yields of the desired benzofuran products but also minimize waste and adhere to the principles of green chemistry. nih.govchemistryviews.org Applying these sustainable methodologies to the synthesis of this compound can reduce the environmental impact and cost of production.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, such as cyclization of substituted phenols with ethyl acetoacetate derivatives under acidic or catalytic conditions. For benzofuran analogs, regioselective methoxylation and methylation steps are critical. Key factors include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (80–120°C), and catalyst selection (e.g., p-TsOH for cyclization). Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity. Comparative studies suggest microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Q. How is the structural conformation of this compound validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in dichloromethane/hexane. Data collection using a Bruker SMART APEXII CCD detector (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL provide bond lengths and angles with <0.01 Å uncertainty. ORTEP-3 visualizes thermal ellipsoids to confirm substituent orientation. For rapid validation, compare experimental NMR (¹H/¹³C) with DFT-calculated shifts (B3LYP/6-311+G(d,p)) .
Q. What are the key reactive sites of this compound for derivatization in medicinal chemistry?
Methodological Answer: The ester group at C2 undergoes hydrolysis to carboxylic acid under basic conditions (NaOH/EtOH, reflux). The methoxy group at C4 is susceptible to demethylation (BBr₃ in CH₂Cl₂, −78°C), enabling hydroxylation. Electrophilic substitution at C5/C6 of the benzofuran core occurs with nitrating agents (HNO₃/H₂SO₄) or halogens (Br₂/FeBr₃). Methyl groups at C3 participate in free-radical reactions (e.g., bromination using NBS/AIBN) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for substituted benzofurans?
Methodological Answer: Discrepancies in torsion angles or puckering amplitudes arise from dynamic disorder or twinning. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking). For ambiguous electron density, refine structures with twin laws in SHELXL and validate using R-factor convergence (<5% difference between R₁ and wR₂). Molecular dynamics simulations (AMBER) can model thermal motion effects .
Q. What strategies address low reproducibility in pharmacological activity assays for benzofuran derivatives?
Methodological Answer: Variability often stems from polymorphic forms. Characterize solid-state diversity via PXRD and DSC. For bioactivity studies, standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) and use enantiopure samples (chiral HPLC with Chiralpak IA column). Dose-response curves (IC₅₀) should include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
Q. How do ring-puckering coordinates explain conformational flexibility in the benzofuran core?
Methodological Answer: Apply Cremer-Pople parameters (θ, φ) to quantify out-of-plane deviations. For the five-membered benzofuran ring, calculate puckering amplitude (Q) and phase angle (φ) from atomic coordinates using the equation:
where are displacements from the mean plane. Compare with DFT-optimized geometries (Gaussian 16, M06-2X/def2-TZVP) to distinguish intrinsic flexibility from crystal packing effects .
Q. What advanced spectroscopic techniques differentiate between rotational isomers of this compound?
Methodological Answer: Variable-temperature ¹H NMR (400 MHz, DMSO-d₆, 180–300 K) identifies rotamers by monitoring coalescence of methoxy or ester proton signals. 2D NOESY confirms spatial proximity of substituents. For time-resolved analysis, ultrafast IR spectroscopy tracks isomerization kinetics in picosecond resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
